![molecular formula C24H17F3N2 B14196407 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 850724-62-8](/img/structure/B14196407.png)
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 4-(trifluoromethyl)benzylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its ability to intercalate into DNA can disrupt viral replication, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole.
4-(Trifluoromethyl)benzylamine: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
This compound is unique due to the presence of both indole and trifluoromethylphenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
850724-62-8 |
|---|---|
Formule moléculaire |
C24H17F3N2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[1H-indol-3-yl-[4-(trifluoromethyl)phenyl]methyl]-1H-indole |
InChI |
InChI=1S/C24H17F3N2/c25-24(26,27)17-11-9-15(10-12-17)23(19-14-28-21-8-4-2-6-18(19)21)22-13-16-5-1-3-7-20(16)29-22/h1-14,23,28-29H |
Clé InChI |
KJTCYJSKAPHFPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(C3=CC=C(C=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
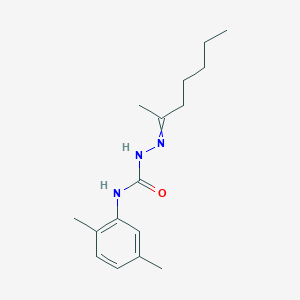
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)

![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
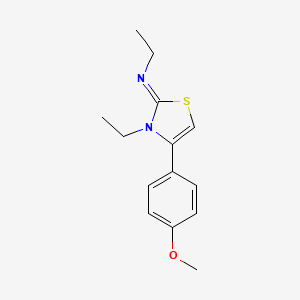
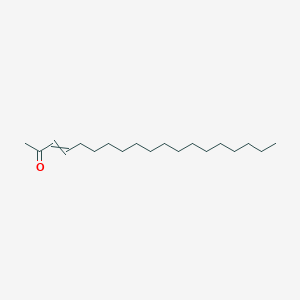
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
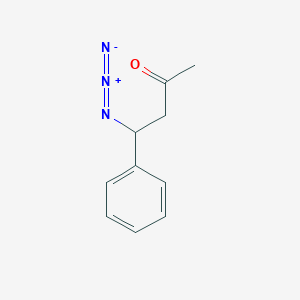
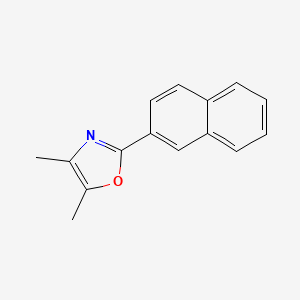

![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
